1-(cyclohexylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
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Overview
Description
1-(cyclohexylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a cyclohexylmethyl group and a pyridin-3-ylmethyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohexylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a nucleophilic substitution reaction using cyclohexylmethyl chloride and a suitable base.
Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached through a reductive amination reaction involving pyridine-3-carboxaldehyde and a reducing agent such as sodium cyanoborohydride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(cyclohexylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(cyclohexylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Research focuses on the compound’s interactions with biological targets, including receptors and enzymes, to understand its pharmacokinetics and pharmacodynamics.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a building block for other chemical entities.
Mechanism of Action
The mechanism of action of 1-(cyclohexylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 1-(cyclohexylmethyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
- 1-(cyclohexylmethyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
- 1-(cyclohexylmethyl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
Uniqueness
1-(cyclohexylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridin-3-ylmethyl group, in particular, influences the compound’s binding affinity and selectivity for molecular targets, differentiating it from similar compounds.
Properties
IUPAC Name |
1-(cyclohexylmethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19(21-14-17-7-4-10-20-13-17)18-8-11-22(12-9-18)15-16-5-2-1-3-6-16/h4,7,10,13,16,18H,1-3,5-6,8-9,11-12,14-15H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLPPDFVIVISEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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